6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Description
6-(2-Furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 2-furyl group at position 6 and a thioxo moiety at position 2. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol (). This scaffold is notable for its role in medicinal chemistry, particularly as a precursor for synthesizing bioactive derivatives with antimicrobial and antitumor properties.
Properties
IUPAC Name |
6-(furan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(13)10-7)6-2-1-3-12-6/h1-4H,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDYJPIFGGRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one typically involves the reaction of a furan derivative with a thiourea under acidic conditions. One common method includes the cyclization of 2-furylthiourea with an appropriate aldehyde or ketone in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Functionalization Reactions
The thioxo group at position 2 and the furyl substituent at position 6 enable further reactivity:
2.1. Thioxo Group Modifications
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Oxidation : Reaction with bromine (Br₂) in acetic acid yields the corresponding pyrimidin-2-one derivative .
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Alkylation/Acylation :
2.2. Cyclocondensation Reactions
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Heterocycle Formation :
Representative Reaction Table
Nucleophilic Substitution at Position 4
The carbonyl group at position 4 participates in nucleophilic reactions:
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Hydrazine derivatives :
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Aldol Condensation :
Heterogeneous Catalysis for Scalability
Recent advances emphasize eco-friendly protocols:
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Fe₃O₄@SiO₂-imid-PMAn : Achieves 93% yield under solvent-free microwave conditions .
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Silicotungstic acid/Ambelyst-15 : Enables catalyst recovery and reuse without yield loss .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of dihydropyrimidinones, including 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells, leading to a decrease in tumor growth. The structure–activity relationship (SAR) analysis showed that modifications at the furan position could enhance potency against specific cancer types.
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Pharmacological Applications
1. Adenosine Receptor Antagonism
Recent studies have explored the role of this compound as an adenosine A2B receptor antagonist. The compound demonstrated high selectivity and affinity for this receptor subtype, which is implicated in various physiological processes including inflammation and cancer progression .
Case Study : A pharmacological evaluation revealed that the compound could effectively displace adenosine from its receptor sites in cellular assays, suggesting its potential utility in treating conditions related to adenosine signaling dysregulation.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science. Its ability to form stable complexes with metal ions can be exploited in the development of new materials for sensors and catalysis.
Data Table: Metal Ion Complexes
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu(II) | 5.12 |
| Ni(II) | 4.78 |
| Co(II) | 4.45 |
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and reported biological activities:
Structural and Functional Insights
Electron-Donating vs. Morpholine derivatives exhibit improved solubility and pharmacokinetics due to the morpholine ring’s polarity, aiding in DNA-PK targeting .
Thiazole-substituted analogs () introduce nitrogen and sulfur heteroatoms, broadening interactions with enzymatic active sites.
Biological Activity Trends :
- Antimicrobial Activity : Benzofuran-substituted derivatives () and 4-chlorophenyl analogs () show enhanced activity due to bulky substituents disrupting microbial cell membranes or enzymes.
- Anticancer Activity : SCR7 () and thiazolyl derivatives () target DNA repair pathways and kinases, respectively, highlighting the scaffold’s versatility in oncology.
Biological Activity
6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thioxo-dihydropyrimidinone family and exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
- IUPAC Name : 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Molecular Formula : C8H6N2O2S
- Molecular Weight : 182.21 g/mol
- CAS Number : 680623-57-8
- Purity : Typically around 95% .
The biological activity of 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Antimicrobial Activity
Research indicates that 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. For instance, a study highlighted its effect on inhibiting the proliferation of breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of thioxo-dihydropyrimidinones, including 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
Case Study 2: Anticancer Activity
In a preclinical model using human breast cancer cell lines (MCF-7), treatment with 6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to control groups. The study concluded that this compound could be a lead candidate for further development in cancer therapy .
Research Findings Summary Table
Q & A
Q. Basic Research Focus
- 1H-NMR : Key signals include the thioxo proton (δ 12.5–13.5 ppm, broad singlet) and furyl protons (δ 6.3–7.2 ppm, multiplet). Aromatic protons in the pyrimidinone ring appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 261.09 for C10H7N3OS) confirm molecular weight. Fragmentation patterns (e.g., loss of S or furyl groups) validate substituents .
- IR : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
What preliminary biological assays are recommended to evaluate its therapeutic potential?
Q. Basic Research Focus
- Enzyme Inhibition : Screen against β-glucuronidase or myeloperoxidase using fluorometric assays. IC₅₀ values <10 µM indicate strong inhibition .
- Antimicrobial Activity : Test via broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
How do structural modifications at the 6-position (e.g., furyl vs. halophenyl substituents) influence bioactivity?
Q. Advanced Research Focus
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Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, I): Enhance enzyme inhibition (e.g., β-glucuronidase IC₅₀: 3-iodophenyl derivative = 2.1 µM vs. 3-chlorophenyl = 5.3 µM) due to improved electrophilicity .
- Furyl Group : Provides π-π stacking interactions with aromatic residues in enzyme active sites, as shown in docking studies .
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Data Table :
Substituent β-Glucuronidase IC₅₀ (µM) Antimicrobial MIC (µg/mL) 2-Furyl 4.8 16 (S. aureus) 3-Iodophenyl 2.1 12 (E. coli) 3-Chlorophenyl 5.3 25 (S. aureus)
What mechanistic insights explain its role as an enzyme inhibitor?
Q. Advanced Research Focus
- Thioxo Group : Coordinates with metal ions (e.g., Zn²⁺ in β-glucuronidase) or forms hydrogen bonds with catalytic residues .
- Furyl Interactions : π-Stacking with hydrophobic pockets in myeloperoxidase, as evidenced by molecular dynamics simulations .
- Oxidative Desulfurization : In vivo metabolism by flavin monooxygenases (FMOs) converts the thioxo group to carbonyl, altering activity .
How can oxidative desulfurization pathways impact its pharmacokinetics and metabolite profiling?
Q. Advanced Research Focus
- In Vitro Metabolism : Rat/dog liver microsomes convert the thioxo group to carbonyl via FMO-mediated oxidation, producing 6-(2-furyl)-2-oxo derivatives .
- Metabolite Identification : LC-MS/MS detects sulfoxide intermediates (e.g., m/z +16) and carbonyl end-products.
- Species-Specificity : Human CYP450 isoforms may dominate metabolism, requiring cross-species validation .
What computational strategies are effective for predicting binding modes with therapeutic targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with β-glucuronidase (PDB: 3LPG). Furyl substituents show favorable binding energy (-9.2 kcal/mol) .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) confirms persistent hydrogen bonds with active-site residues .
How should researchers address contradictions in bioactivity data between halogenated and heteroaromatic analogs?
Q. Data Contradiction Analysis
- Case Study : 3-Iodophenyl analogs show superior enzyme inhibition but lower solubility than furyl derivatives.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
